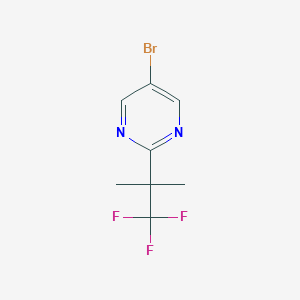
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a heterocyclic organic compound that contains a bromine atom and a trifluoromethyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the bromination of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used. The reactions are often carried out in solvents like toluene or DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.
Applications De Recherche Scientifique
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
Uniqueness
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group on a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it valuable in the design of molecules with specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H8BrF3N2 |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H8BrF3N2/c1-7(2,8(10,11)12)6-13-3-5(9)4-14-6/h3-4H,1-2H3 |
Clé InChI |
QZGUGKKBFMDYHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(C=N1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
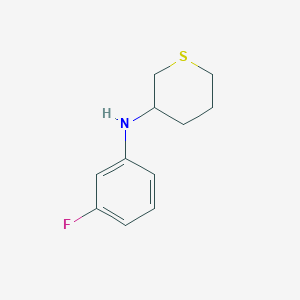
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)
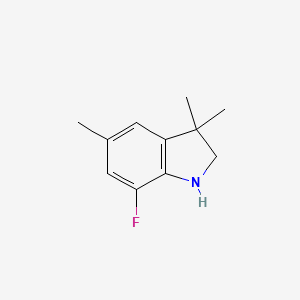


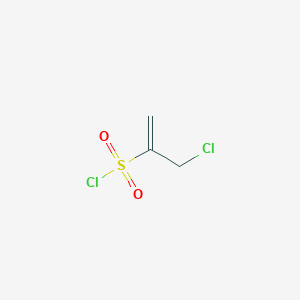

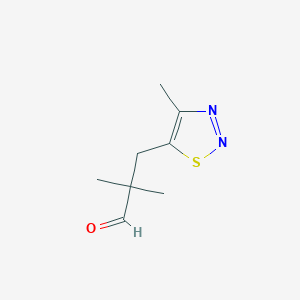

![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
